4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is a boron-containing compound known for its unique photophysical properties. This compound belongs to the family of boron dipyrromethene (BODIPY) derivatives, which are widely studied for their applications in photodynamic therapy, fluorescence imaging, and as fluorescent probes in biological systems. The compound's structure incorporates both fluorine and iodine substituents, which enhance its electronic properties and stability.
This compound is classified under boron compounds and specifically as a BODIPY dye. BODIPY dyes are notable for their bright fluorescence and high stability, making them suitable for various scientific applications.
The synthesis of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene typically involves the reaction of an appropriate phthalide with pyrroles in the presence of activating agents such as Meerwein's salt. This method allows for the formation of the dipyrrolylphtalane intermediate, which subsequently undergoes cyclization to yield the final BODIPY structure .
The synthesis can be optimized by controlling reaction conditions such as temperature and solvent choice. High-performance liquid chromatography (HPLC) is often employed to purify the product and confirm its identity through spectroscopic methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The molecular structure of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene features a central boron atom coordinated by two nitrogen atoms from the diaza framework and two fluorine atoms. The presence of an iodophenyl group at the meso position significantly influences its electronic characteristics.
Key structural data includes:
The compound participates in various chemical reactions typical of BODIPY dyes. These include photochemical reactions where it can act as a photosensitizer in photodynamic therapy. The presence of halogen atoms (fluorine and iodine) enhances the reactivity of the compound under light irradiation.
In photodynamic applications, upon light activation, the compound generates reactive oxygen species that can induce apoptosis in targeted tumor cells. The efficiency of these reactions can be influenced by factors such as solvent polarity and concentration.
The mechanism of action for 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene primarily revolves around its ability to absorb light and transfer energy to molecular oxygen to produce singlet oxygen[^2]. This singlet oxygen is highly reactive and can damage cellular components leading to cell death.
Studies have shown that BODIPY derivatives exhibit significant phototoxicity against various cancer cell lines when activated by specific wavelengths of light . The efficiency of this process is often quantified using quantitative structure–activity relationship modeling.
The compound exhibits strong fluorescence with absorption and emission spectra that make it suitable for imaging applications. Its nonpolar nature allows it to interact effectively with lipid membranes.
Key chemical properties include:
The applications of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene are diverse:
This compound exemplifies the utility of BODIPY derivatives in advancing both fundamental research and practical applications in medical science.
The introduction of iodophenyl at the meso-position (C8) of the BODIPY core leverages the heavy atom effect to manipulate photophysical properties. This modification significantly enhances spin-orbit coupling, promoting intersystem crossing for triplet-state generation—a critical feature for photodynamic therapy (PDT) applications. The synthesis involves a condensation reaction between p-iodobenzaldehyde and 2,4-dimethylpyrrole catalyzed by trifluoroacetic acid (TFA), followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and subsequent boron chelation with BF₃·OEt₂. Crystallographic analyses confirm that the iodophenyl moiety forms a dihedral angle of 78.21° with the BODIPY plane, restricting π-conjugation and reducing fluorescence quantum yield to <0.1—ideal for Förster resonance energy transfer (FRET) quenching [1] [9].
Table 1: Synthesis Methods for Iodophenyl-BODIPY Derivatives
Method | Reagents | Yield | Key Features |
---|---|---|---|
Acid-Catalyzed Condensation | p-Iodobenzaldehyde, TFA, CH₂Cl₂ | 28.9% | Standard route, requires chromatographic purification |
Microwave-Assisted Synthesis | DDQ, BF₃·OEt₂, microwave irradiation | 45-50% | Reduced reaction time (30 min), improved regioselectivity |
Solid-Phase Synthesis | Fmoc-amino acids, Rink amide resin | 60-70% | Enables direct peptide conjugation, high purity (≥95%) |
Methyl groups at the 1,3,5,7-positions serve dual roles: electronically, they donate electrons to the BODIPY core, red-shifting absorption/emission by 13–15 nm; sterically, they create a molecular "fence" that prevents π-π stacking and quenches aggregation-caused quenching (ACQ). Regioselective methylation is achieved using 2,4-dimethylpyrrole as a precursor, where methyl groups occupy the pyrrolic β-positions during the initial condensation. The steric bulk of these groups elevates the BODIPY core’s distortion energy to >25 kJ/mol, as confirmed by density functional theory (DFT) calculations, explaining its resistance to conformational collapse in viscous microenvironments. This methylation strategy enhances photostability by 3-fold compared to unmethylated analogs [6] [9].
The carboxylic acid-functionalized BODIPY derivative 4-(4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)butyric acid (ex/em: 646/662 nm) serves as a spacer-free fluorogenic building block for peptide synthesis. Its design exploits the intrinsic fluorescence of BODIPY while enabling direct amide-bond formation with peptide N-termini or side chains. In automated Fmoc solid-phase peptide synthesis (SPPS), this derivative is incorporated via its carboxylate group using coupling agents like HBTU/HOBt. Angiopep-2-BODIPY conjugates (ANG-B) synthesized this way exhibit a tumor-to-blood boron ratio of 4.7:1 in glioma models, surpassing the clinical threshold (3:1) for boron neutron capture therapy (BNCT). This high selectivity arises from receptor-mediated uptake via low-density lipoprotein receptor-related protein 1 (LRP-1), overexpressed in glioblastoma [6] [7].
Table 2: Peptide-BODIPY Conjugates for Targeted Delivery
Conjugate | Peptide Sequence | Boron Content (μg/g tumor) | Tumor-to-Blood Ratio | Application |
---|---|---|---|---|
ANG-B | TFFYGGSRGKRNNFKTEEYC | 38.2 ± 3.5 | 4.7:1 | Glioma BNCT |
TAT-B | RKKKRRQRRR | 24.1 ± 2.8 | 2.1:1 | Broad-spectrum delivery |
T7-B | MASMTGGQQMG | 18.9 ± 1.7 | 1.8:1 | Nanoparticle targeting |
The iodophenyl group enables Pd/Cu-catalyzed Sonogashira coupling with terminal alkynes, transforming BODIPY into molecular rotors for viscosity sensing. Copper-free conditions (Pd(PPh₃)₄, piperidine, 60°C) prevent homocoupling byproducts (Glaser diynes), achieving >85% yield for ethynylbenzene conjugates. The resulting meso-alkynylphenyl-BODIPY derivatives exhibit twisted intramolecular charge transfer (TICT), where fluorescence intensity increases 20-fold in glycerol (viscosity: 950 cP) versus water (0.89 cP). This responsiveness stems from restricted rotation of the ethynylphenyl moiety, which adopts a perpendicular conformation (θ = 88.95°) relative to the BODIPY plane in low-viscosity solvents. Such rotors detect mitochondrial viscosity changes during apoptosis with <50 nM detection limits [5] [8] [9].
Table 3: Optimization of Sonogashira Coupling for BODIPY Derivatives
Condition | Catalyst System | Base | Yield | Side Products |
---|---|---|---|---|
Classical | PdCl₂(PPh₃)₂, CuI | Et₃N | 60-70% | Glaser diynes (15-20%) |
Copper-Free | Pd(PPh₃)₄ | Piperidine | 85-90% | <5% (Homocoupling suppressed) |
Aqueous-Compatible | Pd(OAc)₂, TPPS₃, CuI | K₂CO₃ | 75% | Protodehalogenation (10%) |
Comprehensive List of BODIPY Compounds
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2